molecular formula C18H33N3O6S B606137 Biotin-PEG4-alcohol CAS No. 1217609-84-1

Biotin-PEG4-alcohol

Cat. No.: B606137
CAS No.: 1217609-84-1
M. Wt: 419.54
InChI Key: ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
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Description

Biotin-PEG4-alcohol is a biotinylation reagent that contains a biotin molecule attached to a polyethylene glycol (PEG) chain with a terminal primary hydroxyl group. The PEG spacer provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers. This compound is widely used in biochemical and biotechnological applications due to its ability to enhance the solubility and stability of biotinylated molecules .

Mechanism of Action

Target of Action

Biotin-PEG4-alcohol, also known as (+)-Biotin-PEG4-OH, is a biotinylation reagent . The primary target of this compound is proteins, specifically the e-amino group on lysines and the N-terminus of proteins . Biotin, a component of this compound, has a high affinity for proteins such as avidin and streptavidin , allowing for rapid and discrete binding.

Mode of Action

This compound interacts with its targets through a process known as biotinylation . This involves the attachment of biotin to proteins, which can then be detected or purified using avidin or streptavidin conjugates . The compound contains a primary hydroxyl (OH) that can be derivatized , allowing it to react with a variety of functional groups.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein detection and purification . By attaching biotin to proteins, it allows for the discrete identification and isolation of these proteins using avidin or streptavidin conjugates . This is particularly useful in research and diagnostic applications.

Pharmacokinetics

The compound’s polyethylene glycol (peg) spacer arm is known to provide greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers This suggests that the compound may have good bioavailability

Result of Action

The result of this compound’s action is the successful biotinylation of proteins . This allows for the discrete detection and purification of these proteins using avidin or streptavidin conjugates . This can be particularly useful in research and diagnostic applications where specific proteins need to be identified or isolated.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , suggesting that its action, efficacy, and stability may be affected by exposure to air. Additionally, the compound’s solubility and therefore its action may be influenced by the solvent used

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG4-alcohol is typically synthesized through a multi-step process involving the conjugation of biotin to a PEG chain. The process begins with the activation of biotin using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with a PEG derivative containing a terminal hydroxyl group under mild conditions (pH 7-9) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG4-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotin-PEG4-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of biotinylated compounds for various chemical reactions.

    Biology: Employed in the labeling and purification of proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and stability of therapeutic agents.

    Industry: Applied in the development of diagnostic assays and biosensors .

Comparison with Similar Compounds

Uniqueness: Biotin-PEG4-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization and functionalization. The PEG spacer provides enhanced solubility and stability, making it suitable for a wide range of applications compared to other biotinylation reagents .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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